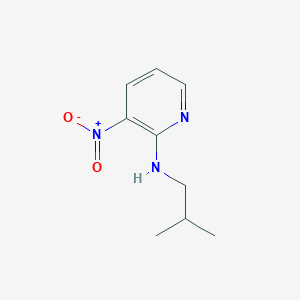

N-isobutyl-3-nitro-2-pyridinamine

Description

N-isobutyl-3-nitro-2-pyridinamine is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group (-NO2) attached to the pyridine ring, along with an isobutyl group attached to the nitrogen atom. Nitropyridines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

N-(2-methylpropyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-7(2)6-11-9-8(12(13)14)4-3-5-10-9/h3-5,7H,6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBSAMWCNGFVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Followed by Nucleophilic Substitution

This two-step approach involves synthesizing 3-nitro-2-chloropyridine followed by displacement of the chloride with isobutylamine.

Step 1: Synthesis of 3-Nitro-2-Chloropyridine

Nitration of 2-chloropyridine requires careful control of reaction conditions to favor meta substitution. Chlorine, a meta-directing group, theoretically directs nitration to position 5. However, steric and electronic factors may allow minor nitration at position 3.

Proposed Conditions :

Step 2: Substitution with Isobutylamine

Replacing chloride with isobutylamine typically employs polar aprotic solvents and elevated temperatures:

-

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing nitro group.

Limitations :

-

Limited commercial availability of 3-nitro-2-chloropyridine.

-

Competing side reactions (e.g., over-alkylation).

Protection-Nitration-Deprotection-Alkylation Sequence

This four-step strategy mitigates regioselectivity issues by temporarily protecting the amino group during nitration.

Step 1: Protection of 2-Aminopyridine

The amino group is protected as a urea derivative to prevent oxidation during nitration:

-

Reagents : 3-Aminopyridine, phosgene (COCl₂) or urea (H₂NCONH₂).

-

Product : N,N'-Di-(3-pyridyl)-urea.

Step 2: Nitration

Nitration of the protected intermediate occurs selectively at position 3:

Step 3: Deprotection

Acidic hydrolysis regenerates the amino group:

Step 4: Alkylation with Isobutyl Group

The free amine undergoes alkylation using isobutyl bromide:

Advantages :

-

High regioselectivity in nitration.

-

Avoids unstable intermediates.

One-Pot Synthesis via Directed Metalation

Directed ortho metalation (DoM) offers a modern alternative for regiocontrol:

-

Lithiation : Treat 2-chloropyridine with LDA (lithium diisopropylamide) at -78°C to deprotonate position 3.

-

Quenching with Nitro Source : Introduce nitro group using isoamyl nitrite.

-

Substitution : React with isobutylamine under SNAr conditions.

Yield : Theoretical ~30–40% (limited by lithiation efficiency).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Estimated Yield |

|---|---|---|---|

| Nitration-Substitution | Straightforward, fewer steps | Low regioselectivity in nitration | 40–60% |

| Protection-Deprotection | High regioselectivity, scalable | Multi-step, requires toxic reagents (phosgene) | 50–70% |

| Directed Metalation | Precise regiocontrol | Cryogenic conditions, sensitive intermediates | 30–40% |

Mechanistic Insights and Optimization Strategies

Nitration Regioselectivity

The nitro group’s position is influenced by:

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-3-nitro-2-pyridinamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: Oxidative reactions can further modify the compound, leading to the formation of different derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrazine hydrate, sodium borohydride.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Solvents: Acetic acid, dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: 3-Aminopyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: Oxidized nitropyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Nitropyridine derivatives, including N-isobutyl-3-nitro-2-pyridinamine, have been investigated for their antimicrobial properties. A study demonstrated that compounds with a nitro group at the 3-position of the pyridine ring exhibit significant inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In vitro assays showed that this compound effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's structure-activity relationship indicates that modifications at the pyridine ring can enhance its anti-inflammatory efficacy .

Applications in Agrochemicals

This compound has shown promise as an agrochemical agent. Its pesticidal properties have been explored in controlling pests and diseases in agricultural settings. The compound has demonstrated effectiveness against fungi, insects, and other noxious organisms, making it a candidate for developing new pesticides .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 15 | |

| This compound | COX-2 Inhibition | 0.04 |

Pesticidal Efficacy

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with an IC50 value significantly lower than that of traditional antibiotics . This suggests potential for development as a novel antimicrobial agent.

Case Study: Agrochemical Application

Field trials were conducted to assess the effectiveness of this compound in controlling fungal infections in crops. The compound was applied at varying concentrations, showing remarkable efficacy in reducing disease incidence compared to untreated controls . These findings support its potential as a new fungicide.

Mechanism of Action

The mechanism of action of N-isobutyl-3-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-bromo-3-nitropyridine: Another nitropyridine derivative with similar chemical properties.

3-Nitropyridine: A simpler nitropyridine compound used in various chemical reactions.

Imidazo[4,5-b]pyridine derivatives: Compounds with a similar core structure but different functional groups, used in medicinal chemistry.

Uniqueness

N-isobutyl-3-nitro-2-pyridinamine is unique due to the presence of the isobutyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other nitropyridine derivatives .

Biological Activity

N-isobutyl-3-nitro-2-pyridinamine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an isobutyl group and a nitro group at the 3-position. The presence of the nitro group is crucial for its biological activity, as it can influence electron distribution and reactivity, impacting interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and nitric oxide .

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The reduction of the nitro group in anaerobic conditions can produce reactive intermediates that bind to DNA, leading to cell death in bacteria .

- Antitumor Effects : this compound has been investigated for its potential as an anticancer agent. Studies indicate that nitroaromatic compounds can serve as hypoxia-activated prodrugs, selectively targeting tumor cells in low oxygen environments .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced the levels of inflammatory markers in vitro. The compound showed an IC50 value comparable to established anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Efficacy : Research on the antimicrobial properties of nitro compounds revealed that this compound exhibited effective bactericidal activity against various strains of bacteria, including resistant strains. The mechanism involved the generation of reactive oxygen species upon reduction of the nitro group .

- Antitumor Potential : In vitro studies on cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis in hypoxic conditions. This suggests its utility in developing targeted cancer therapies that exploit tumor microenvironments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-isobutyl-3-nitro-2-pyridinamine, and how do reaction conditions influence yield?

- Methodology : Begin with a nitro-substituted pyridine precursor (e.g., 3-nitropyridin-2-amine) and employ nucleophilic substitution with isobutylamine. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (80–120°C) to enhance reactivity. Microwave-assisted synthesis (e.g., 100–150 W, 30–60 min) can reduce reaction time and improve regioselectivity . Monitor intermediates via TLC or HPLC to confirm stepwise progress.

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodology : Use - and -NMR to verify the isobutyl group’s integration (e.g., δ 1.0–1.2 ppm for methyl protons) and nitro group positioning. IR spectroscopy can confirm nitro (1520–1350 cm) and amine (3300–3500 cm) stretches. Pair HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can contradictory data on nitro group reactivity in this compound be resolved?

- Methodology : Perform comparative studies under varying pH, solvent, and catalytic conditions. For instance, nitro group reduction (e.g., H/Pd-C vs. Zn/HCl) may yield conflicting intermediates; use -labeling or isotopic tracing to track reaction pathways. Computational modeling (DFT calculations) can predict electronic effects and reconcile experimental outcomes .

Q. What strategies optimize this compound’s stability in long-term storage or under oxidative conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Compare degradation products in inert (argon) vs. aerobic environments. Stabilizers like BHT (0.1% w/w) or amber glass packaging may mitigate photodegradation. For oxidative resistance, evaluate tert-butyl hydroperoxide as a stressor and quantify nitro group integrity via cyclic voltammetry .

Q. How do steric effects from the isobutyl group influence regioselectivity in downstream derivatization?

- Methodology : Synthesize analogs (e.g., methyl, tert-butyl) and compare reaction rates in electrophilic aromatic substitution (e.g., bromination). Use X-ray crystallography to analyze steric hindrance around the pyridine ring. Kinetic studies (Arrhenius plots) under controlled temperatures can quantify activation barriers .

Data Analysis and Experimental Design

Q. What statistical approaches validate reproducibility in this compound synthesis?

- Methodology : Implement a factorial design (e.g., 3 factorial) to test variables like solvent, catalyst loading, and time. Use ANOVA to identify significant factors. For inter-lab validation, share standardized protocols with collaborators and apply Cohen’s kappa to assess agreement in spectral data .

Q. How to address discrepancies in biological activity data linked to this compound impurities?

- Methodology : Profile impurities via LC-MS/MS and quantify using external calibration curves. Test individual impurities (e.g., de-nitro byproducts) in bioassays to isolate confounding effects. Collaborate with synthetic chemists to refine purification (e.g., preparative HPLC) and minimize batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.